N-(Phenylmethyl)[1,1-biphenyl]-2-amine
Description
N-(Phenylmethyl)[1,1-biphenyl]-2-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a phenylmethyl group and an amine functional group
Properties
CAS No. |
52648-48-3 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-benzyl-2-phenylaniline |
InChI |
InChI=1S/C19H17N/c1-3-9-16(10-4-1)15-20-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14,20H,15H2 |
InChI Key |
DLOJNSZTAIAJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzyl Halide-Based Alkylation
The most straightforward method involves reacting biphenyl-2-amine with benzyl chloride or bromide in the presence of a base. In a protocol adapted from CN105085278A, substituted benzyl chlorides undergo nucleophilic substitution with amines under strongly basic conditions. For example, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C achieves near-quantitative yields (98%) for analogous compounds. However, scalability is limited by the cryogenic conditions and moisture-sensitive reagents.
A milder alternative employs potassium carbonate in dimethylformamide (DMF) at 80°C, though yields drop to 60–70% due to competing hydrolysis of benzyl chloride. Stoichiometric control (1:1 amine-to-benzyl halide ratio) is critical to prevent dialkylation.
Benzyl Alcohol Utilization via Heterogeneous Catalysis
Fe₂O₃-supported gold nanoparticles enable one-pot N-alkylation using benzyl alcohol instead of halides. This method reduces hazardous waste and operates at 100°C under hydrogen. For 2-nitrobiphenyl derivatives, the catalyst simultaneously reduces the nitro group and facilitates alkylation, achieving 70% yield. Comparative advantages include:
- Green chemistry : Eliminates halide byproducts.
- Broad substrate tolerance : Effective for electron-deficient and -rich aryl amines.
Reductive Amination Pathways
Imine Formation and Hydrogenation
Condensing biphenyl-2-amine with benzaldehyde forms a Schiff base intermediate, which is reduced to the target compound. Pt/C-catalyzed hydrogenation at room temperature affords 65% yield. Sodium cyanoborohydride in methanol provides a milder alternative (50–60% yield), though requires acidic conditions (pH 4–5) for imine stabilization.
Asymmetric Synthesis Considerations
While N-(phenylmethyl)[1,1'-biphenyl]-2-amine lacks chiral centers, methodologies from CN102199098B highlight strategies for enantioselective alkylation. Chiral auxiliaries like (R)-α-methylphenethylamine induce asymmetry during imine formation, though this adds synthetic steps and reduces overall efficiency.
One-Pot Reductive Alkylation from Nitro Precursors
Catalytic System Optimization
Fe₂O₃-Au nanoparticles (1–2 wt% Au loading) catalyze the conversion of 2-nitrobiphenyl and benzyl alcohol to N-(phenylmethyl)[1,1'-biphenyl]-2-amine in a single vessel. Key parameters:
- Temperature : 100–120°C balances reaction rate and catalyst stability.
- Solvent : Toluene outperforms polar solvents by minimizing catalyst leaching.
- Hydrogen pressure : 10–20 bar enhances nitro reduction kinetics.
This method achieves 70% yield with >95% selectivity, though catalyst recycling remains challenging due to gold nanoparticle aggregation.
Comparative Methodological Analysis
Experimental Optimization Strategies
Solvent Selection
Catalyst Design Innovations
Bimetallic Au-Pd nanoparticles on mesoporous SiO₂ improve stability in one-pot systems, achieving 5 reaction cycles with <10% activity loss. Dopants like cerium oxide (CeO₂) enhance redox activity for nitro group reduction.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylmethyl)[1,1-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(Phenylmethyl)[1,1-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(Phenylmethyl)[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-2-amine: Lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
N-Benzyl-1,1’-biphenyl-2-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
2-Benzyl-1,1’-biphenyl: Similar biphenyl core but lacks the amine group, affecting its chemical reactivity and applications.
Uniqueness
N-(Phenylmethyl)[1,1-biphenyl]-2-amine is unique due to the presence of both the phenylmethyl and amine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Biological Activity
N-(Phenylmethyl)[1,1-biphenyl]-2-amine is a compound belonging to the biphenylamine class, characterized by its biphenyl structure and an amine functional group. This compound has garnered interest due to its potential biological activities, although specific data on its effects are relatively limited. This article aims to explore the available research on the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related compounds.
Chemical Structure and Properties
- Molecular Formula : C19H17N
- CAS Number : 52648-48-3
- Chemical Structure : The compound features a biphenyl backbone with a phenylmethyl substituent attached to the nitrogen atom of the amine group.
Biological Activity Overview
While comprehensive studies specifically targeting this compound are scarce, several findings regarding its structural analogs and related biphenylamines suggest various biological activities:
- Anti-inflammatory and Anticancer Properties : Biphenylamines have been noted for their potential in pharmacological applications, particularly in anti-inflammatory and anticancer activities. These effects are attributed to their ability to interact with biological targets such as enzymes and receptors .
Table 1: Biological Activities of Related Biphenyl Compounds
The mechanisms through which biphenylamines exert their biological effects often involve:
- Enzyme Inhibition : Some studies indicate that biphenyl compounds can inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Interaction : Compounds similar to this compound may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression .
Case Studies
A notable study isolated several bioactive biphenyl compounds from Chaenomeles sinensis twigs, demonstrating potent cytotoxic activities against various cancer cell lines. Compounds identified in this study exhibited significant anti-neuroinflammatory properties as well .
Another investigation into biphenyl derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption. These findings suggest that structurally similar compounds may also possess significant therapeutic potential .
Q & A
Q. What are the common synthetic routes for N-(Phenylmethyl)[1,1-biphenyl]-2-amine and its derivatives in laboratory settings?
- Methodological Answer : The compound and its derivatives are typically synthesized via:
- Pd-catalyzed cross-coupling : Using 2-haloanilines and arylboronic acids under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, DPEphos ligand, toluene, 100°C) to form biphenylamine intermediates .
- Reductive amination : Employing Pd/NiO catalysts under hydrogen atmospheres to couple aldehydes with amines, achieving high yields (84–98%) .
- Halogenation : Substituted derivatives (e.g., 5-bromo or 5-chloro) are synthesized by reacting pre-halogenated anilines with arylboronic acids, followed by purification via column chromatography .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm biphenyl connectivity and substituent positions (e.g., δ 7.11–8.31 ppm for aromatic protons) .
- FT-IR : Identify functional groups (e.g., N–H stretching at ~3405 cm⁻¹) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., via ESI-MS or GC-MS) .
Q. What are the key intermediates in the synthesis of this compound?
- Methodological Answer : Critical intermediates include:
- 2′-Halo[1,1′-biphenyl]-2-amines (e.g., 2′-chloro or 2′-bromo derivatives), synthesized via Pd-catalyzed coupling and used for further functionalization .
- Acetamide-protected intermediates : N-Acetylated derivatives (e.g., N-(5-bromo-[1,1′-biphenyl]-2-yl)acetamide) for selective deprotection .
Advanced Research Questions
Q. How can researchers optimize Pd-catalyzed cross-coupling reactions for synthesizing halogenated this compound derivatives?
- Methodological Answer : Optimization involves:
Q. What strategies are effective in resolving contradictory NMR data for structurally similar this compound derivatives?
- Methodological Answer :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Compare experimental data with literature-reported shifts (e.g., δ 2.02 ppm for acetamide methyl groups) .
- Employ deuterated solvents (e.g., CDCl₃) to eliminate solvent interference .
Q. How do electronic effects of substituents on the biphenyl core influence the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., –NO₂, –Br): Reduce nucleophilicity of the amine, slowing coupling reactions but improving stability .
- Electron-donating groups (e.g., –OCH₃): Increase amine reactivity in Pd-catalyzed reactions but may require lower temperatures to prevent side reactions .
Q. What methods are suitable for mechanistic studies of N-(Phenylmethyl)[1,1′-biphenyl]-2-amine in transition-metal-free reactions?
- Methodological Answer :
- Isotope labeling : Use ¹⁵N-labeled amines to track N–H insertion pathways .
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps .
- Intermediate trapping : Add radical scavengers (e.g., TEMPO) to detect radical intermediates in photostimulated reactions .
Q. How to design biological activity studies for this compound derivatives?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC assays or kinase inhibition via ATPase assays .
- Structural analogs : Modify substituents (e.g., fluoro or methoxy groups) to explore SAR trends .
- Note : Direct pharmacological data for this compound are limited; prioritize studies on biphenylamine analogs with known bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
